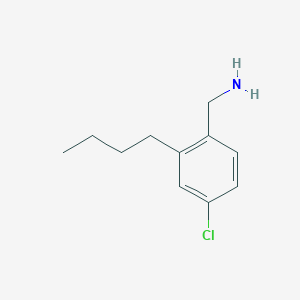

![molecular formula C14H20ClNO2 B2361853 6',7'-二甲氧基-3',4'-二氢-2'H-螺[环丁烷-1,1'-异喹啉] 盐酸盐 CAS No. 2126162-17-0](/img/structure/B2361853.png)

6',7'-二甲氧基-3',4'-二氢-2'H-螺[环丁烷-1,1'-异喹啉] 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

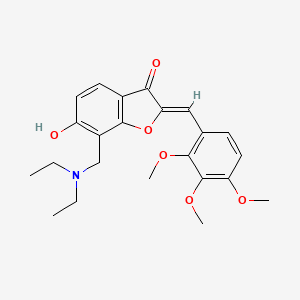

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride is a chemical compound with the empirical formula C11H14ClNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 6’,7’-dimethoxy-3’Н-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine. This reaction affords dihydroisoquinoline carboxamides that are reduced with NaBH4 in amides of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.COc1cc2CCN=Cc2cc1OC . The InChI key for this compound is PQXVEYYRJHMTEV-UHFFFAOYSA-N . Chemical Reactions Analysis

The reaction of unsubstituted carboxamide with chloroacetyl chloride leads to chloroamide that reacts with versatile secondary amines and heterylthiols providing the corresponding substituted amino- and sulfanylamides of tetrahydroisoquinoline series .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 227.69 . The CAS Number for this compound is 20232-39-7 .科学研究应用

Synthesis of Acetamide Derivatives

The compound serves as a precursor in the synthesis of new substituted acetamide derivatives. These derivatives have been explored for their potential use in medicinal chemistry due to their significant biological activity . The process involves the reaction of the compound with ammonia and isopropylamine, followed by reduction with sodium borohydride (NaBH4), leading to the formation of dihydroisoquinoline carboxamides.

Creation of Tetrahydroisoquinoline Derivatives

Researchers have utilized the compound for the synthesis of novel tetrahydroisoquinoline derivatives. These derivatives are of interest due to their wide range of physiological activities, including antispasmodic, sympathomimetic, anticonvulsant, and antibacterial properties . The synthesis process often involves cyclization and treatment with various amines to achieve the desired pharmacological effects.

Development of Antagonists for Muscarinic Receptors

The compound has been used in the synthesis of highly selective antagonists of muscarinic M4 receptors. These receptors play a crucial role in the central nervous system, and antagonists can be beneficial in the treatment of neurological disorders .

Structural Analogs of Isoquinoline Alkaloids

Due to its structural similarity, the compound is used to create analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines. These analogs are studied for their potential therapeutic applications, given the medicinal value of natural isoquinoline alkaloids .

Heterocyclization Reactions

The compound undergoes heterocyclization reactions with o-quinone methides to form compounds like naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines. These reactions are significant in the synthesis of complex heterocyclic compounds that may have pharmaceutical applications .

Synthesis of Tetrabenazine Derivatives

It is used in the synthesis of Tetrabenazine (T284000) derivatives. Tetrabenazine is a drug used for the treatment of hyperkinetic movement disorders, and the compound’s role in its synthesis is crucial for developing new therapeutic agents .

Pharmaceutical Research and Drug Development

The compound’s derivatives are being researched for their potential use in pharmaceuticals. Their physical and chemical properties, such as solubility and stability, make them suitable candidates for drug development and the creation of new medications .

安全和危害

属性

IUPAC Name |

6,7-dimethoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-16-12-8-10-4-7-15-14(5-3-6-14)11(10)9-13(12)17-2;/h8-9,15H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUHTVLWXQUBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC23CCC3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)